Cas no 2387598-86-7 (6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-)

6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 化学的及び物理的性質
名前と識別子
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- 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-
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- インチ: 1S/C9H6FNO4/c1-11-6-3-5(10)4(8(12)13)2-7(6)15-9(11)14/h2-3H,1H3,(H,12,13)
- InChIKey: MXUSSIXOBACOSX-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(C(O)=O)=C(F)C=C2N(C)C1=O
6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-1.0g |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
2387598-86-7 | 95% | 1.0g |
¥5144.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-250.0mg |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
2387598-86-7 | 95% | 250.0mg |
¥2057.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-500.0mg |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
2387598-86-7 | 95% | 500.0mg |
¥3429.0000 | 2024-08-03 | |
Chemenu | CM389691-1g |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
2387598-86-7 | 95%+ | 1g |
$768 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-5.0g |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
2387598-86-7 | 95% | 5.0g |
¥15432.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-100.0mg |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
2387598-86-7 | 95% | 100.0mg |
¥1286.0000 | 2024-08-03 |
6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-に関する追加情報
Introduction to 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- (CAS No: 2387598-86-7)
6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-, identified by its CAS number 2387598-86-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoxazole class, which is well-known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a fluoro substituent and a carboxylic acid moiety in its structure enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.
The chemical structure of 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- can be described as a fused heterocyclic system consisting of a benzene ring linked to an oxygen-containing five-membered ring. The fluorine atom at the 5-position introduces electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets. Additionally, the carboxylic acid group at the 6-position provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, there has been a growing interest in benzoxazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds containing the benzoxazole moiety exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- makes it a particularly promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutic agents. The combination of the fluoro group and the carboxylic acid moiety suggests that it may interact with biological targets in unique ways, potentially leading to higher efficacy or improved selectivity compared to existing drugs. This has prompted researchers to explore its pharmacokinetic and pharmacodynamic properties in greater detail.
Recent research has focused on understanding how structural modifications in benzoxazole derivatives can influence their biological activity. Computational studies have been instrumental in predicting how changes in the molecule's structure can affect its interactions with proteins and other biological targets. These studies have provided valuable insights into the design of more effective and selective drugs.
The synthesis of 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluorine atom, in particular, presents challenges due to its high reactivity and sensitivity to various conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecules with increasing efficiency.
In addition to its potential therapeutic applications, this compound has also been studied for its role in chemical biology research. Benzoxazole derivatives are often used as probes to investigate signaling pathways and molecular mechanisms involved in various diseases. The unique structural features of 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- make it an attractive tool for such studies.
The pharmacological profile of 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- is still being elucidated through preclinical studies. Initial findings suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent.
One area of particular interest is the use of this compound in oncology research. Benzoxazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. The presence of both the fluoro group and the carboxylic acid moiety may enhance its ability to interact with these targets effectively.
The development of new drugs is often hampered by issues related to drug resistance and toxicity. However, compounds like 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- offer hope by providing novel chemical scaffolds that may overcome these challenges. By understanding how this compound interacts with biological systems at a molecular level, researchers can design more effective therapies with fewer side effects.
In conclusion,6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl- oxo (CAS No: 2387598)-867) is a fascinating compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features make it an attractive candidate for further research into various therapeutic applications. As our understanding of its pharmacological properties continues to grow, this compound is likely to play an important role in the development of new drugs that address unmet medical needs.
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